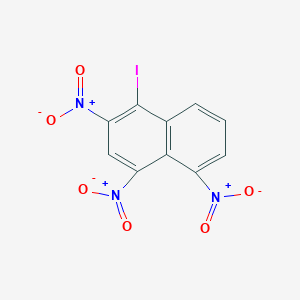
1-Iodo-2,4,5-trinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,4,5-trinitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups and one iodine atom attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,4,5-trinitronaphthalene typically involves the iodination of 2,4,5-trinitronaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as potassium iodide and potassium bromate in an acidic medium . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reagents, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction Reactions: The major products are 1-amino-2,4,5-trinitronaphthalene and its derivatives.
Oxidation Reactions: Oxidation products are less common but may include further oxidized nitro compounds.
Applications De Recherche Scientifique
1-Iodo-2,4,5-trinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Iodo-2,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,4,5-trinitronaphthalene
- 1-Bromo-2,4,5-trinitronaphthalene
- 2,4,5-Trinitrotoluene (TNT)
Comparison
1-Iodo-2,4,5-trinitronaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the compound’s nitro groups enhance its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
64454-36-0 |
|---|---|
Formule moléculaire |
C10H4IN3O6 |
Poids moléculaire |
389.06 g/mol |
Nom IUPAC |
1-iodo-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C10H4IN3O6/c11-10-5-2-1-3-6(12(15)16)9(5)7(13(17)18)4-8(10)14(19)20/h1-4H |
Clé InChI |
KLIDXUXFOJOTJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


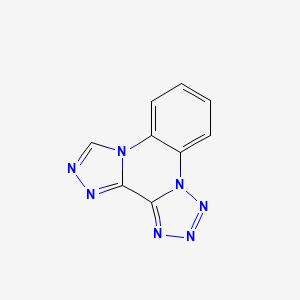
![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
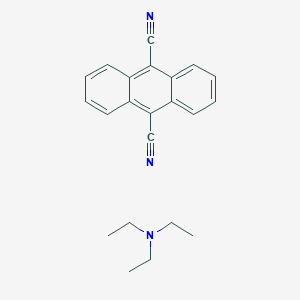
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
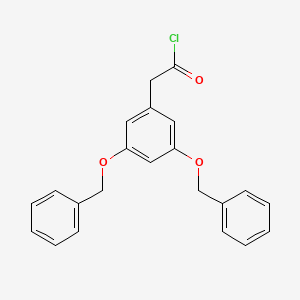
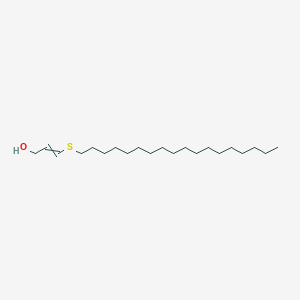
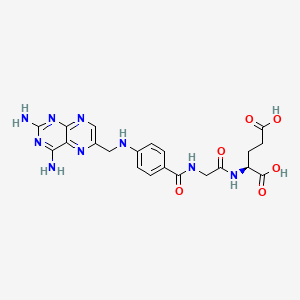
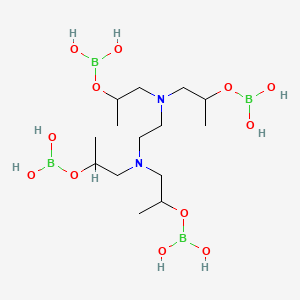
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
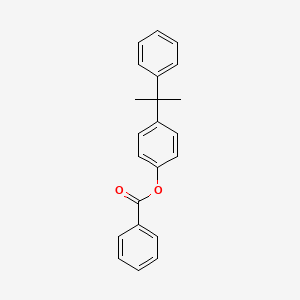
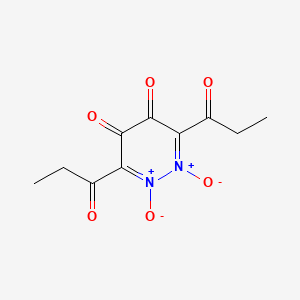
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
